N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide
Description
Properties
Molecular Formula |
C13H21N5O |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-pyrrolidin-3-ylacetamide |
InChI |
InChI=1S/C13H21N5O/c1-9(19)18(11-5-6-14-7-11)8-12-15-16-13(17(12)2)10-3-4-10/h10-11,14H,3-8H2,1-2H3 |
InChI Key |
BKAVOQCLWMJLQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=NN=C(N1C)C2CC2)C3CCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl and pyrrolidinyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Antifungal Activity
One of the primary applications of this compound is its antifungal activity. Compounds containing the triazole moiety have been extensively studied for their efficacy against fungal infections. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity.
Case Study: Antifungal Efficacy
A study involving derivatives of triazole compounds demonstrated that several synthesized triazole derivatives exhibited potent antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa. The synthesized compounds showed minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents like fluconazole . This indicates that N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide may also possess similar or enhanced antifungal properties.
Antibacterial Properties
In addition to antifungal applications, research has indicated that triazole-containing compounds can exhibit antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings
Studies have shown that certain triazole derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration .
Neurological Applications
The pyrrolidine moiety in this compound suggests potential applications in neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Potential Mechanisms
Research indicates that compounds with pyrrolidine and triazole functionalities can influence GABAergic and glutamatergic neurotransmission, which are critical in conditions such as anxiety and depression . The modulation of these pathways could position this compound as a candidate for further development in treating mood disorders.
Structure Activity Relationship (SAR) Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the triazole and pyrrolidine rings can significantly impact biological activity.
Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Altering substituents on the triazole ring | Enhances antifungal potency |
| Modifying the pyrrolidine structure | Affects neuroactivity |
| Changing the acetamide group | Influences solubility |
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s core structure comprises:
- 1,2,4-Triazole ring : Substituted with cyclopropyl (C5) and methyl (C4) groups.
- Acetamide linker : Connects the triazole to a pyrrolidin-3-yl group.
Comparative analysis with structurally related acetamides highlights variations in substituents and their implications (Table 1).
Table 1: Structural Comparison of Selected Acetamide Derivatives
Functional Implications
a) Substituent Effects on Bioactivity
- Cyclopropyl vs. This may reduce enzymatic degradation but limit π-π stacking interactions with hydrophobic protein pockets .
- Pyrrolidin-3-yl vs. Aromatic Amines : The pyrrolidine moiety offers a basic nitrogen for hydrogen bonding, contrasting with the aromatic amines in VUAA-1 and OLC-12. This could enhance solubility or alter target selectivity .
b) Sulfanyl vs. Methylene Linkers
Compounds like VUAA-1 and OLC-12 incorporate a sulfanyl (-S-) group in the acetamide side chain, which may enhance oxidation resistance or metal coordination.
Physicochemical Comparison
The target compound’s lower molecular weight and logP suggest improved membrane permeability relative to bulkier analogs, though reduced affinity for hydrophobic targets .
Biological Activity
N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of triazole derivatives similar to this compound. The triazole ring is known for its antifungal activity, and compounds with this moiety often demonstrate significant efficacy against various fungal pathogens.
- Fungal Inhibition : The compound has shown activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungals such as fluconazole. For instance, derivatives with similar structures have reported MIC values ranging from 3.92 mM to 4.23 mM against these fungi .
- Bacterial Activity : Triazole derivatives have also been tested against bacterial strains, with some compounds demonstrating potent activity against multi-drug resistant bacteria. The presence of electron-withdrawing groups enhances the lipophilicity and overall bioactivity of these compounds .
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives have yielded promising results:
- Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes or pathways involved in cancer cell proliferation. For instance, triazoles are known to interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells .
- Case Studies : In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective concentrations for therapeutic use .
Comparative Biological Activity Table
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes critical for fungal cell wall synthesis and bacterial growth.
- Cell Cycle Disruption : By interacting with cellular machinery involved in DNA replication and repair, the compound may induce cell cycle arrest in cancer cells.
- Apoptotic Pathways : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in studies involving similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
